(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone
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Overview
Description
(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C12H14FNO2S and a molecular weight of 255.31 g/mol It is characterized by the presence of a fluorine atom, a methoxy group, and a thiomorpholine ring attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone typically involves the reaction of 4-fluoro-2-methoxybenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 4-fluoro-2-methoxybenzoic acid.
Reduction: Formation of (4-fluoro-2-methoxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The fluorine atom and methoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the thiomorpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a piperazine ring instead of thiomorpholine.
4-Fluoro-2-methylphenol: Lacks the thiomorpholine and methanone groups.
Uniqueness
(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H14FNO2S |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(4-fluoro-2-methoxyphenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H14FNO2S/c1-16-11-8-9(13)2-3-10(11)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |
InChI Key |
XPGYZKUGWKNROK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=O)N2CCSCC2 |
Origin of Product |
United States |
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